molecular formula C8H18ClNO3S B12693309 2-Hydroxypropyl DL-methionate hydrochloride CAS No. 93805-90-4

2-Hydroxypropyl DL-methionate hydrochloride

Cat. No.: B12693309
CAS No.: 93805-90-4
M. Wt: 243.75 g/mol
InChI Key: RDWMZVCVYPOGKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl DL-methionate hydrochloride typically involves the esterification of DL-methionine with 2-hydroxypropyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: The reaction is usually carried out at a controlled temperature to ensure optimal yield.

    Catalysts: Acid catalysts may be used to facilitate the esterification process.

    Solvents: Common solvents include methanol or ethanol to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors, followed by purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl DL-methionate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Properties

CAS No.

93805-90-4

Molecular Formula

C8H18ClNO3S

Molecular Weight

243.75 g/mol

IUPAC Name

2-hydroxypropyl 2-amino-4-methylsulfanylbutanoate;hydrochloride

InChI

InChI=1S/C8H17NO3S.ClH/c1-6(10)5-12-8(11)7(9)3-4-13-2;/h6-7,10H,3-5,9H2,1-2H3;1H

InChI Key

RDWMZVCVYPOGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(CCSC)N)O.Cl

Origin of Product

United States

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